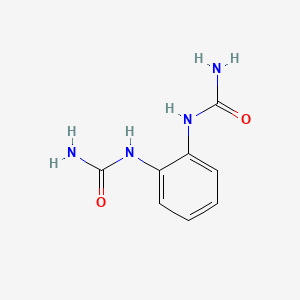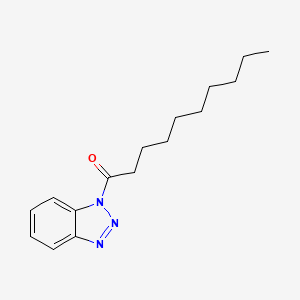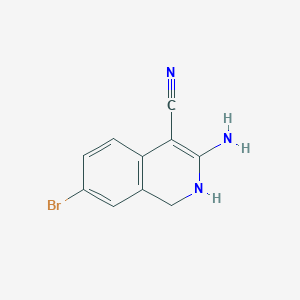
3-Amino-7-bromo-1,2-dihydroisoquinoline-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-7-bromo-1,2-dihydroisoquinoline-4-carbonitrile is a chemical compound with the molecular formula C10H8BrN3. It belongs to the class of isoquinoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry . This compound is of particular interest due to its potential use in various scientific research fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-7-bromo-1,2-dihydroisoquinoline-4-carbonitrile typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions often include heating the reaction mixture to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-7-bromo-1,2-dihydroisoquinoline-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its fully saturated analogs.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Saturated isoquinoline analogs.
Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Amino-7-bromo-1,2-dihydroisoquinoline-4-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex isoquinoline derivatives.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound can be used in the synthesis of dyes and pigments due to its chromophoric properties.
Wirkmechanismus
The mechanism of action of 3-Amino-7-bromo-1,2-dihydroisoquinoline-4-carbonitrile involves its interaction with specific molecular targets. For instance, it has been shown to exhibit antibacterial activity by inhibiting the DNA gyrase enzyme, which is essential for bacterial DNA replication . The compound’s structure allows it to bind effectively to the enzyme’s active site, thereby preventing the bacteria from proliferating.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Amino-1,2-dihydroisoquinoline: Lacks the bromine atom, which may affect its reactivity and biological activity.
7-Bromo-1,2-dihydroisoquinoline-4-carbonitrile: Lacks the amino group, which may influence its interaction with biological targets.
1,2,3,4-Tetrahydroisoquinoline: A fully saturated analog with different chemical properties and biological activities.
Uniqueness
3-Amino-7-bromo-1,2-dihydroisoquinoline-4-carbonitrile is unique due to the presence of both the amino and bromo groups, which confer distinct reactivity and biological properties
Eigenschaften
Molekularformel |
C10H8BrN3 |
|---|---|
Molekulargewicht |
250.09 g/mol |
IUPAC-Name |
3-amino-7-bromo-1,2-dihydroisoquinoline-4-carbonitrile |
InChI |
InChI=1S/C10H8BrN3/c11-7-1-2-8-6(3-7)5-14-10(13)9(8)4-12/h1-3,14H,5,13H2 |
InChI-Schlüssel |
AAARUPFRLQCPCG-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=C(C=CC(=C2)Br)C(=C(N1)N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


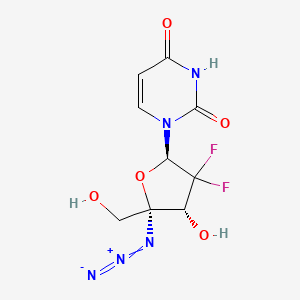
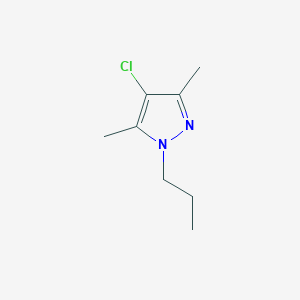

![Benzoic acid, 2-[[[(4-bromophenyl)amino]carbonyl]amino]-](/img/structure/B14759018.png)
![[(1R,2R,4R,8S,9R,10S,12S,13S,16R)-2,8,16-trihydroxy-5,5,9-trimethyl-14-methylidene-15-oxo-12-tetracyclo[11.2.1.01,10.04,9]hexadecanyl] acetate](/img/structure/B14759026.png)

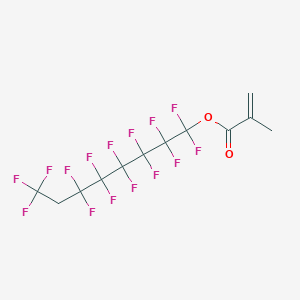
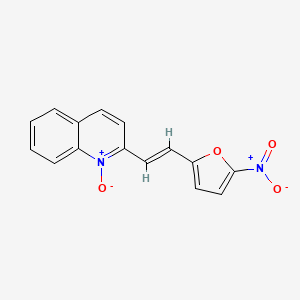
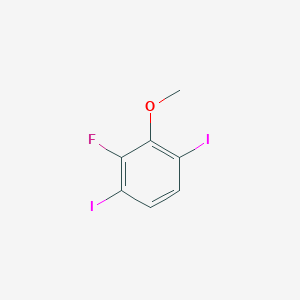
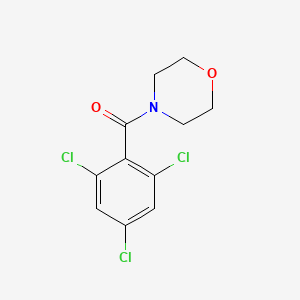

![N,N-dimethyl-4-[(Z)-2-(8-nitroquinolin-4-yl)ethenyl]aniline](/img/structure/B14759070.png)
